4-Aminothiophenol
Overview
Description
4-Aminothiophenol, also known as 4-Aminobenzenethiol or 4-Mercaptoaniline, is an aromatic thiol with the chemical formula C6H7NS and a molecular weight of 125.19 g/mol . It is a bifunctional compound containing both an amino group (-NH2) and a thiol group (-SH), making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Target of Action
4-Aminothiophenol (4-ATP) is an aromatic thiol . The primary targets of 4-ATP are silver and gold nanoparticles, which it interconnects to form a metal-molecule-metal sandwich architecture .
Mode of Action
4-ATP interacts with its targets (silver and gold nanoparticles) through a process known as self-assembly . This interaction results in the formation of a metal-molecule-metal sandwich architecture, which has been characterized by surface-enhanced Raman scattering (SERS) using an off-surface plasmon resonance condition .
Biochemical Pathways
The biochemical pathways affected by 4-ATP involve the transformation of 4-ATP to 4,4-dimercaptoazobenzene (DMAB) . This transformation process has been extensively studied .
Result of Action
The molecular and cellular effects of 4-ATP’s action are primarily observed in its ability to form self-assembled monolayers (SAMs) of this compound in the development of DNA biosensors . It also functions as a bifunctional molecule to functionalize gold nanoparticles (NPs) used in surface-enhanced Raman spectroscopy (SERS) detection of thrombin by protein recognition .
Action Environment
The action, efficacy, and stability of 4-ATP can be influenced by various environmental factors. For instance, the self-assembly process of 4-ATP with silver and gold nanoparticles can be affected by factors such as temperature, pH, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
4-Aminothiophenol plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins. For instance, it has been used as a water-insoluble ligand in the synthesis of pectin–this compound conjugates . The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to form stable complexes with these biomolecules .
Cellular Effects
This compound can have various effects on cells and cellular processes. For example, it has been used to functionalize gold nanoparticles used in surface-enhanced Raman spectroscopy (SERS) detection of thrombin by protein recognition . This suggests that this compound can influence cell function by interacting with specific proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with other molecules. This property allows it to interact with biomolecules at the molecular level, potentially leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used to form self-assembled monolayers (SAMs) of this compound in the development of DNA biosensors . Over time, these SAMs can undergo changes that impact their stability and degradation, potentially leading to long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been identified as a metabolite in the degradation pathway of sulfamethoxazole, a common antibiotic, by certain bacterial strains . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminothiophenol can be synthesized through several methods. One common method involves the reduction of 4-nitrothiophenol using reducing agents such as iron powder and hydrochloric acid. The reaction proceeds as follows:
4-Nitrothiophenol+3Fe+6HCl→this compound+3FeCl2+2H2O
Another method involves the thiolation of aniline derivatives. For example, 4-chloroaniline can be reacted with thiourea to form this compound under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitrothiophenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
4-Aminothiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiobisbenzenamine.
Reduction: The nitro group in 4-nitrothiophenol can be reduced to form this compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using Pd/C.
Substitution: Thiourea in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4,4’-Dithiobisbenzenamine.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Aminothiophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophenol: Similar structure but with the amino group in the ortho position.
3-Aminothiophenol: Similar structure but with the amino group in the meta position.
4-Methylbenzenethiol: Similar structure but with a methyl group instead of an amino group.
4-Mercaptobenzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
4-Aminothiophenol is unique due to the presence of both an amino group and a thiol group in the para position, which allows it to participate in a wide range of chemical reactions and form strong bonds with metal surfaces. This makes it particularly useful in the development of biosensors and other applications that require strong surface interactions .
Properties
IUPAC Name |
4-aminobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSVWRUXWCYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074466 | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-02-8 | |
Record name | 4-Aminothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X56V0K20X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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